molecular formula C9H13ClN2O2 B8139886 2-(6-(Dimethylamino)pyridin-3-yl)acetic acid hydrochloride

2-(6-(Dimethylamino)pyridin-3-yl)acetic acid hydrochloride

Cat. No.: B8139886
M. Wt: 216.66 g/mol
InChI Key: HBKQKYAGQVAVEE-UHFFFAOYSA-N
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Description

2-(6-(Dimethylamino)pyridin-3-yl)acetic acid hydrochloride is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a dimethylamino group attached to the pyridine ring, which significantly influences its chemical properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-(Dimethylamino)pyridin-3-yl)acetic acid hydrochloride typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of suitable precursors.

    Introduction of the Dimethylamino Group: The dimethylamino group is introduced via nucleophilic substitution reactions, often using dimethylamine as the nucleophile.

    Acetic Acid Derivatization: The acetic acid moiety is introduced through carboxylation reactions, typically involving the use of carbon dioxide or carboxylating agents.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity.

Chemical Reactions Analysis

Types of Reactions

2-(6-(Dimethylamino)pyridin-3-yl)acetic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the dimethylamino group to other functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include N-oxides, reduced amines, and substituted pyridine derivatives.

Scientific Research Applications

2-(6-(Dimethylamino)pyridin-3-yl)acetic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(6-(Dimethylamino)pyridin-3-yl)acetic acid hydrochloride involves its interaction with specific molecular targets. The dimethylamino group enhances its ability to bind to receptors or enzymes, modulating their activity. The compound can influence various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Dimethylamino)pyridine: Lacks the acetic acid moiety, making it less versatile in certain reactions.

    3-(Dimethylamino)pyridine: Positional isomer with different reactivity and biological activity.

    4-(Dimethylamino)pyridine: Commonly used as a catalyst in organic synthesis but has different properties compared to the 2-position derivative.

Uniqueness

2-(6-(Dimethylamino)pyridin-3-yl)acetic acid hydrochloride is unique due to the presence of both the dimethylamino group and the acetic acid moiety, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry.

Biological Activity

2-(6-(Dimethylamino)pyridin-3-yl)acetic acid hydrochloride is a pyridine derivative that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound features a dimethylamino group, which enhances its interaction with various biological targets, making it a candidate for therapeutic applications.

  • Molecular Formula : C₉H₁₂N₂O₂·HCl
  • Molecular Weight : 180.20 g/mol
  • CAS Number : 1529563-28-7

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as receptors and enzymes. The dimethylamino group increases the lipophilicity of the compound, facilitating its penetration into cells and enhancing binding affinity to target sites. This interaction can modulate various biochemical pathways, leading to diverse biological effects.

Antimicrobial Properties

Research has shown that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi.

Microorganism Minimum Inhibitory Concentration (MIC)
Escherichia coli0.0195 mg/mL
Bacillus mycoides0.0048 mg/mL
Candida albicans0.0048 mg/mL

These findings suggest that the compound could serve as a potential lead in developing new antimicrobial agents .

Anticancer Activity

Preliminary studies indicate that this compound may possess anticancer properties. It has been shown to inhibit the proliferation of certain cancer cell lines, although further research is needed to elucidate the specific mechanisms involved.

Case Studies

  • Study on Antibacterial Activity : A comprehensive study evaluated the antibacterial effects of various pyridine derivatives, including this compound. The results demonstrated that this compound exhibited potent activity against several pathogenic strains, highlighting its potential as an antimicrobial agent .
  • Anticancer Research : In vitro tests have indicated that this compound can induce apoptosis in cancer cells, suggesting a mechanism that could be exploited for therapeutic purposes. Further investigations are necessary to confirm these effects in vivo and assess the safety profile of the compound .

Comparison with Similar Compounds

The biological activity of this compound can be compared with other dimethylaminopyridine derivatives:

Compound Key Activity
2-(Dimethylamino)pyridineLess versatile; primarily catalytic
3-(Dimethylamino)pyridineDifferent reactivity; lower activity
4-(Dimethylamino)pyridineUsed in organic synthesis; distinct properties

This comparison underscores the unique chemical structure of this compound, which contributes to its distinct biological properties .

Properties

IUPAC Name

2-[6-(dimethylamino)pyridin-3-yl]acetic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2.ClH/c1-11(2)8-4-3-7(6-10-8)5-9(12)13;/h3-4,6H,5H2,1-2H3,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBKQKYAGQVAVEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(C=C1)CC(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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